Home > Products > Screening Compounds P112440 > N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide -

N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-4573605
CAS Number:
Molecular Formula: C19H21ClFN3O2
Molecular Weight: 377.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Dopamine Receptors: Similar compounds have demonstrated affinity for dopamine receptors, suggesting a possible role in modulating dopaminergic pathways. [ [] ]
  • Serotonin Receptors: The compound's structural features also point towards potential interactions with serotonin receptors, particularly subtypes like 5-HT2A. [ [] ]
Applications
  • Neurological Disorders: The compound's potential interactions with dopamine and serotonin receptors suggest possible applications in researching treatments for neurological and psychiatric disorders. This includes exploring its effects on:
    • Parkinson's Disease: Compounds targeting dopamine receptors have proven valuable in managing Parkinson's disease symptoms. [ [] ]
    • Psychosis: Antagonists of specific serotonin receptors, like 5-HT2A, have shown efficacy in treating psychosis. [ [] ]
  • Pain Management: The research highlights the role of specific opioid receptors, like the δ-opioid receptor, in pain modulation. While not directly studied, the structural features of N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide raise the possibility of exploring its interactions with opioid receptors for potential analgesic properties. [ [] , [] ]

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist. It is currently in clinical development for potential applications in the treatment of anxiety and mood disorders. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a well-known selective 5-HT(1A) receptor antagonist. It is often used in positron emission tomography (PET) studies to assess 5-HT(1A) receptor occupancy. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: Rec 15/3079 is a novel pre- and postsynaptic 5-hydroxytryptamine1A (5-HT1A) receptor antagonist. It has demonstrated activity in controlling bladder function at the level of the central nervous system. [] []

3-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (and N-substituted derivatives)

  • Compound Description: This compound and its N-substituted derivatives are potent 5-HT1A ligands. They generally exhibit moderate to low affinity for 5-HT2A and alpha 1 receptors. []
  • Relevance: The core structure of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide, specifically the 4-(2-methoxyphenyl)-1-piperazinyl moiety, directly overlaps with N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. The research highlighted in paper [] emphasizes the impact of varying the N-substituent on this core structure. For example, it was observed that larger amide substituents on the propanamide group correlated with decreased 5-HT2A affinity. This suggests that modifications to the propanamide portion of N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide could be explored for fine-tuning its pharmacological properties.

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a cerebral circulation improver known for its vasospasmolytic properties. It displays calmodulin antagonistic action, which is believed to contribute to its therapeutic effects. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA is a compound that exhibits significant inhibitory effects on osteoclast differentiation, potentially offering a therapeutic strategy for osteoporosis and related bone diseases. []

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

  • Compound Description: PPOAC-Bz demonstrates a significant inhibitory effect on osteoclastogenesis. It effectively suppressed F-actin belt formation and bone resorption activity in vitro and showed potential in preventing OVX-induced bone loss in vivo, indicating its prospective use for treating osteolytic disorders. []

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and has shown the potential to be a candidate for treating osteoclast-related bone diseases due to its ability to attenuate bone resorption. []

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

  • Compound Description: This series of compounds displays high affinity for the serotonin 5-HT1A receptor. Some derivatives, like derivative 24, exhibit favorable fluorescent properties, making them potentially useful tools for studying 5-HT1A receptors. []

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

  • Compound Description: BP897 acts as a D3 dopamine receptor partial agonist. It was investigated for its potential to reduce LIDs in Parkinson's disease, but studies showed mixed results depending on the animal model used. []

[(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

    2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

    • Compound Description: PF-06282999 is a highly selective, mechanism-based myeloperoxidase (MPO) inhibitor. It has shown potential as a therapeutic treatment for various inflammatory disorders, including cardiovascular diseases. []

    3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

    • Compound Description: This compound, derived from vanillin through a series of reactions, has shown potential anti-tuberculosis activity in preliminary studies. []

    2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

    • Compound Description: AD-5423 is a novel antipsychotic drug candidate that exhibits antidopaminergic effects. It has shown a reduced risk of inducing tardive dyskinesia and malignant syndrome compared to haloperidol in animal models. []

    2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

    • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. It has shown potential as an antipsychotic agent with a potentially improved side-effect profile compared to haloperidol and clozapine. []

    1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one

    • Compound Description: This compound is an intermediate in the synthesis of (R)-(+)- 1-(4-fluorophenyl)-4-[4-(5-fluoro-2- pyrimidinyl)-1- piperazinyl]butan-1-ol, an effective antipsychotic agent. []

    Properties

    Product Name

    N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

    IUPAC Name

    N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

    Molecular Formula

    C19H21ClFN3O2

    Molecular Weight

    377.8 g/mol

    InChI

    InChI=1S/C19H21ClFN3O2/c1-26-18-5-3-2-4-17(18)24-10-8-23(9-11-24)13-19(25)22-16-7-6-14(20)12-15(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)

    InChI Key

    UZSCLDFSTGVQBC-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)F

    Canonical SMILES

    COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.